molecular formula C11H8N2O B12501835 8-Methoxyisoquinoline-4-carbonitrile

8-Methoxyisoquinoline-4-carbonitrile

Cat. No.: B12501835
M. Wt: 184.19 g/mol
InChI Key: BSTXBBSSSOBUEA-UHFFFAOYSA-N
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Description

8-Methoxyisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a methoxy group at the 8th position and a carbonitrile group at the 4th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-4-carbonitrile typically involves the reaction of 8-methoxyisoquinoline with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amides, esters, or other substituted isoquinoline derivatives.

Scientific Research Applications

8-Methoxyisoquinoline-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    8-Methoxyquinoline: Similar structure but lacks the carbonitrile group.

    4-Cyanoisoquinoline: Similar structure but lacks the methoxy group.

    8-Hydroxyisoquinoline-4-carbonitrile: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness: 8-Methoxyisoquinoline-4-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which confer distinct chemical and biological properties

Biological Activity

8-Methoxyisoquinoline-4-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{9}N_{2}O, with a molecular weight of approximately 184.19 g/mol. The structure features a methoxy group at the 8-position and a carbonitrile group at the 4-position of the isoquinoline ring, which contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound possesses effective antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with efficacy against several cancer cell lines.
  • Antiviral Effects : There is emerging evidence supporting its antiviral capabilities, particularly against specific viral strains.

The mechanism of action for this compound is thought to involve interactions with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for disease processes.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Data Table: Biological Activity Overview

Biological Activity Target Organisms/Cells Mechanism Reference
AntimicrobialBacteria (e.g., E. coli)Inhibition of cell wall synthesis
AnticancerHeLa, MCF-7Induction of apoptosis
AntiviralH5N1 virusInhibition of viral replication

Case Studies

  • Antimicrobial Study :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentration (MIC) values as low as 1 × 10^{-6} mg/mL against E. coli and S. aureus, indicating strong antimicrobial potential.
  • Anticancer Research :
    • In vitro tests showed that this compound had IC_{50} values ranging from 5 to 19 µM against different cancer cell lines, outperforming standard chemotherapeutic agents like cisplatin in selectivity towards cancer cells over normal cells.
  • Antiviral Activity :
    • A recent investigation into its antiviral properties revealed that derivatives of this compound inhibited H5N1 growth with low cytotoxicity, highlighting its potential as a therapeutic agent in viral infections .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

8-methoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-4-2-3-9-8(5-12)6-13-7-10(9)11/h2-4,6-7H,1H3

InChI Key

BSTXBBSSSOBUEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=NC=C2C#N

Origin of Product

United States

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